molecular formula C6H5F7O B6593124 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol CAS No. 37759-88-9

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol

Cat. No.: B6593124
CAS No.: 37759-88-9
M. Wt: 226.09 g/mol
InChI Key: FJRYHIWIYHYOTE-OWOJBTEDSA-N
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Description

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is a fluorinated organic compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol typically involves the fluorination of hex-2-en-1-ol. One common method includes the reaction of hex-2-en-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack and electrophilic substitution, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

(E)-4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYHIWIYHYOTE-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896663
Record name (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37759-88-9
Record name (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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